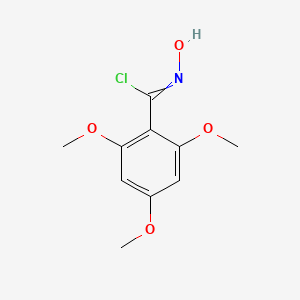
N-Hydroxy-2,4,6-trimethoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride: is an organic compound characterized by the presence of a hydroxy group, three methoxy groups, and a carbonimidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired carbonimidoyl chloride derivative. The reaction conditions generally include:
Step 1: Reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.
Step 2: Treatment of the resulting oxime with thionyl chloride under anhydrous conditions to form N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia, primary amines, or alcohols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity makes it a valuable component in various chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The carbonimidoyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially modifying their function.
Comparison with Similar Compounds
N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride: Similar structure but with methyl groups instead of methoxy groups.
N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride: Similar structure but with a carboximidoyl group instead of a carbonimidoyl chloride group.
Uniqueness: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is unique due to the presence of both hydroxy and carbonimidoyl chloride groups, which confer distinct reactivity and potential applications. Its methoxy groups also enhance its solubility and stability compared to similar compounds with methyl groups.
Properties
Molecular Formula |
C10H12ClNO4 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3 |
InChI Key |
WJFOGWONOCLQBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=NO)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















